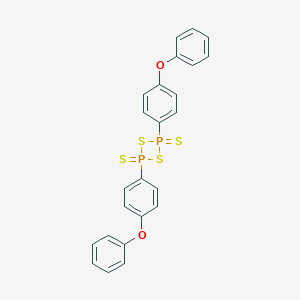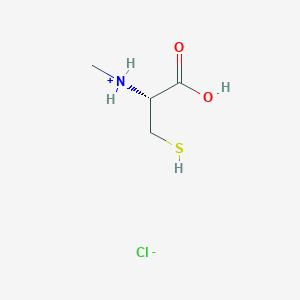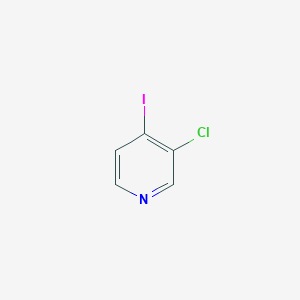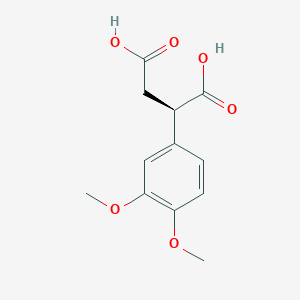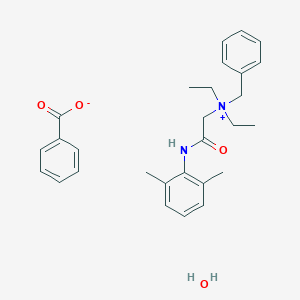
Denatonium benzoate hydrate
Overview
Description
Denatonium benzoate hydrate is a quaternary ammonium compound known for its extreme bitterness. It is often used as a denaturant to prevent the ingestion of harmful substances. The compound is typically found in products like antifreeze, denatured alcohol, and various household items to deter accidental consumption due to its intensely bitter taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Denatonium benzoate hydrate is synthesized from lidocaine, a common local anesthetic. The process involves the alkylation of lidocaine with benzyl chloride in the presence of a catalyst, followed by an ion exchange reaction to form denatonium benzoate . The reaction conditions are optimized to adhere to green chemistry principles, ensuring the process is efficient, cost-effective, and environmentally friendly .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also emphasizes sustainability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Denatonium benzoate hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions, where the benzoate anion can be replaced with other anions like saccharinate .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like benzyl chloride and catalysts to facilitate the reaction.
Ion Exchange Reactions: Utilize sodium benzoate or sodium saccharinate to replace the benzoate anion
Major Products: The primary product of these reactions is denatonium benzoate or its analogs, depending on the anion used in the ion exchange process .
Scientific Research Applications
Denatonium benzoate hydrate has a wide range of applications in scientific research:
Mechanism of Action
Denatonium benzoate hydrate exerts its effects through its interaction with taste receptors, specifically the bitter taste receptors (T2R). When it binds to these receptors, it triggers a signal transduction pathway that results in the perception of an intensely bitter taste. This mechanism helps deter ingestion of substances containing this compound .
Comparison with Similar Compounds
Denatonium Saccharinate: Another quaternary ammonium compound with similar bittering properties.
Quinine: A naturally occurring bitter compound used in tonic water and as a medication.
Uniqueness: Denatonium benzoate hydrate is unique due to its extreme bitterness, which is significantly higher than that of quinine and other bitter compounds. This makes it particularly effective as a deterrent in various applications .
By understanding the properties, synthesis, and applications of this compound, researchers and industries can effectively utilize this compound to enhance safety and prevent accidental ingestion of harmful substances.
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMVPVZYUYQSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235522 | |
| Record name | Denatonium benzoate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86398-53-0 | |
| Record name | Denatonium benzoate [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086398530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denatonium benzoate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENATONIUM BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YK5Z54AT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


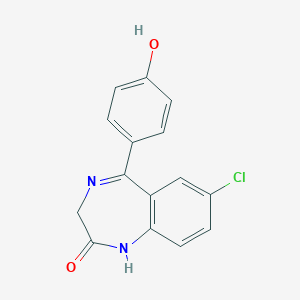
![2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide](/img/structure/B48253.png)

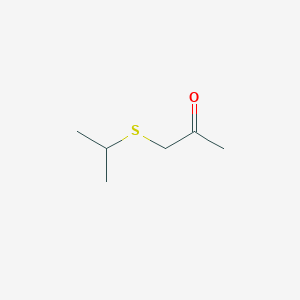
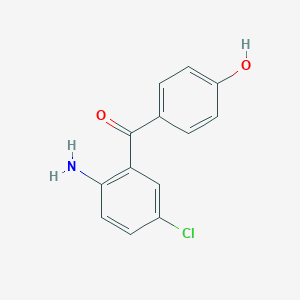

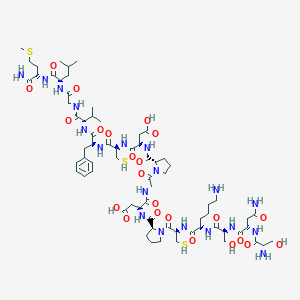
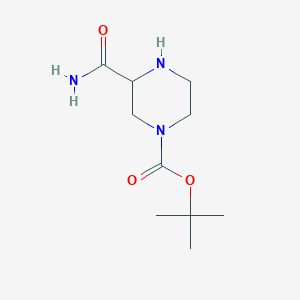

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
